3,5-Dihydroxy-4-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-dihydroxy-4-methoxybenzoic acid often involves complex reactions that lead to interesting molecular structures and properties. For instance, the synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid showcases the intricate steps involved in producing derivatives of 3,5-dihydroxy-4-methoxybenzoic acid, including the formation of hydrogen bonds and the application of spectroscopic analysis for structural determination (Ö. Tamer et al., 2015).
Molecular Structure Analysis
The molecular structure of 3,5-dihydroxy-4-methoxybenzoic acid derivatives is often characterized by the presence of specific functional groups that interact through hydrogen bonds and other intermolecular forces. Studies such as the molecular recognition of 3,5-dihydroxybenzoic acid and its derivatives highlight the complexity of these interactions and their role in forming supramolecular assemblies (S. Varughese, V. Pedireddi, 2006).
Chemical Reactions and Properties
3,5-Dihydroxy-4-methoxybenzoic acid and its related compounds undergo various chemical reactions, demonstrating a range of chemical properties. For instance, the inactivation of catechol O-methyltransferase by 5-hydroxy-3-mercapto-4-methoxybenzoic acid showcases the compound's inhibitory activity and its potential as an affinity-labeling reagent (R. Borchardt, J. Huber, 1982).
Physical Properties Analysis
The physical properties of 3,5-dihydroxy-4-methoxybenzoic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies focusing on the synthesis, crystal structures, and characterization of these compounds provide valuable insights into their physical properties and how they can be tailored for specific uses (K. Y. Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of 3,5-dihydroxy-4-methoxybenzoic acid and its derivatives are characterized by their reactivity, stability, and the types of chemical bonds they form. Research into the electrochemical properties and reactivity of these compounds reveals their potential applications in synthesis and material science (S. M. Golabi, D. Nematollahi, 1997).
Scientific Research Applications
Microbial Oxidation and Methanol Production
A study by Donnelly and Dagley (1980) explored the microbial oxidation of various benzoic acids, including compounds structurally similar to 3,5-dihydroxy-4-methoxybenzoic acid, by Pseudomonas putida. This research demonstrated the ability of specific microbial strains to oxidize methoxybenzoic acids, potentially leading to the production of methanol and other compounds. This finding is significant for understanding microbial pathways and their applications in biotechnology and environmental science. See Donnelly and Dagley (1980).
Encapsulation for Controlled Release
Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid, a compound structurally related to 3,5-dihydroxy-4-methoxybenzoic acid, into layered double hydroxide (LDH) nanoparticles. This study highlights the potential of using such compounds in the controlled release of flavors and aromas in food and pharmaceutical industries. This encapsulation technology could be applied to similar compounds like 3,5-dihydroxy-4-methoxybenzoic acid. Read more at Hong, Oh, and Choy (2008).
Novel Compounds Isolation
Ali, Ahmad, Zahid, and Tareen (1998) isolated new benzoic acid derivatives, including ethyl 3,5-dihydroxy-4-methoxybenzoate, from the aerial parts of Stocksia brahuica. The identification and isolation of such novel compounds expand the library of naturally occurring chemicals and provide a basis for further pharmacological and biochemical studies. Discover more at Ali et al. (1998).
Glycosidase and Glycogen Phosphorylase Inhibition
Li et al. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, a compound similar to 3,5-dihydroxy-4-methoxybenzoic acid. These compounds exhibited significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, enzymes relevant in diabetes management. This research points to the potential use of such compounds in developing new treatments for metabolic disorders. Further details can be found in Li et al. (2008).
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDWYFLYYJQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063412 | |
Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-O-Methylgallic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5-Dihydroxy-4-methoxybenzoic acid | |
CAS RN |
4319-02-2 | |
Record name | 4-O-Methylgallic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4319-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-4-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxy-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIHYDROXY-4-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XW32QVU6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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